An In-depth Technical Guide to 5-Tert-butyl-2-methoxyphenylboronic Acid
An In-depth Technical Guide to 5-Tert-butyl-2-methoxyphenylboronic Acid
Chemical Identifier: CAS Number 128733-85-7
This technical guide provides a comprehensive overview of 5-tert-butyl-2-methoxyphenylboronic acid, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, outlines representative experimental protocols for its synthesis and application, and illustrates its utility in creating complex molecular architectures.
Physicochemical and Safety Data
5-tert-butyl-2-methoxyphenylboronic acid is a substituted arylboronic acid widely utilized as a reagent in organic synthesis. Its structural features—a sterically demanding tert-butyl group and an electron-donating methoxy group—influence its reactivity and the properties of the resulting products.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 128733-85-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇BO₃ | [1][3] |
| Molecular Weight | 208.07 g/mol | [1] |
| IUPAC Name | (5-tert-butyl-2-methoxyphenyl)boronic acid | [3] |
| Appearance | White to pale cream solid (crystals or powder) | [3] |
| Melting Point | 102.0 - 109.0 °C | [3] |
| Purity | ≥95% to ≥98.0% (typical) | [1][3] |
| SMILES | COC1=C(C=C(C=C1)C(C)(C)C)B(O)O | [3] |
| InChI Key | LXFOJKCQSAYVMF-UHFFFAOYSA-N | [1] |
Table 2: Safety and Handling Information
| Parameter | Information | Source(s) |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [4] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C | [1][4] |
| GHS Pictograms | Exclamation mark (GHS07) | [4] |
Synthesis and Experimental Protocols
The primary route to synthesizing arylboronic acids like 5-tert-butyl-2-methoxyphenylboronic acid involves the borylation of an organometallic intermediate, typically an organolithium or Grignard reagent, derived from the corresponding aryl halide or activated aromatic ring.
Representative Synthesis Protocol: Lithiation-Borylation
Materials:
-
4-tert-butylanisole (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate (B(O-iPr)₃) (1.5 equiv)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrochloric acid (1 M aqueous solution)
-
Hexane
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-tert-butylanisole and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 2-4 hours.
-
Borylation: To the cold solution, add triisopropyl borate dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis/Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 5-tert-butyl-2-methoxyphenylboronic acid as a solid.
Applications in Suzuki-Miyaura Cross-Coupling
The paramount application of 5-tert-butyl-2-methoxyphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, enabling the synthesis of complex biaryl compounds.[5] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[6]
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl Halide (e.g., 4-bromo-1-nitrobenzene) (1.0 equiv)
-
5-tert-butyl-2-methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) or other suitable ligand (0.08 equiv)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide, 5-tert-butyl-2-methoxyphenylboronic acid, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[2]
Role in Drug Discovery and Development
Boronic acids are crucial building blocks in medicinal chemistry. The Suzuki-Miyaura coupling allows for the rapid synthesis of chemical libraries, enabling efficient exploration of structure-activity relationships (SAR).[6] The 5-tert-butyl-2-methoxyphenyl moiety can be incorporated into scaffolds to modulate physicochemical properties like lipophilicity and metabolic stability, or to establish key binding interactions with biological targets such as enzymes or receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-tert-Butylphenylboronic acid [123324-71-0] | China Manufacturer [gmchemix.com]
